4-[(4-Propylphenyl)ethynyl]benzonitrile
Description
4-[(4-Propylphenyl)ethynyl]benzonitrile is a benzonitrile derivative featuring a propylphenyl group connected via an ethynyl (C≡C) linker. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3g/mol |
IUPAC Name |
4-[2-(4-propylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C18H15N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h4-7,10-13H,2-3H2,1H3 |
InChI Key |
XYKIAQGTAAEFIJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Alkylphenyl-Ethynyl Substitutions
- 4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS: 56982-41-3) Molecular Formula: C₂₀H₁₉N (vs. C₁₈H₁₅N for the propyl variant). Synthesis: Stable preparation methods are reported, unlike tributylstannyl analogs that face stability issues .
4-[(Tributylstannyl)ethynyl]benzonitrile
Derivatives with Heterocyclic or Aromatic Substituents
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
- 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c)
Fluorinated and Electron-Modified Derivatives
- 4-Fluoro-4-(thiophen-2-yl)benzonitrile (MOT)
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: Ethynyl-linked benzonitriles generally require Sonogashira coupling, but alkylphenyl variants (e.g., propyl) avoid the instability seen in tributylstannyl analogs .
- Biological Activity : Chlorophenyl and methoxyphenyl substituents enhance cytotoxicity, suggesting that the propyl group’s moderate lipophilicity could balance bioavailability and potency .
- Optoelectronic Potential: Longer π-systems (e.g., oxazole derivatives) outperform ethynylbenzonitriles in NLO activity, but alkyl chains may improve processability in materials .
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